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Compound of Interest

5.
Compound Name:
Carboxymethylaminomethyluridine

Cat. No. B1212367

Abstract

5-Carboxymethylaminomethyluridine (cmnm5U) is a complex modified nucleoside found at
the wobble position (position 34) of the anticodon loop in transfer RNA (tRNA) molecules. This
hypermodification is crucial for the accurate and efficient translation of the genetic code,
particularly for codons ending in adenosine or guanosine. This technical guide provides a
comprehensive overview of the chemical structure, synthesis, and biological role of cmnm5U,
intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

5-Carboxymethylaminomethyluridine is a derivative of uridine with a
carboxymethylaminomethyl group attached to the C5 position of the uracil ring.[1] This
modification significantly alters the chemical properties of the uridine base, influencing its
codon recognition capabilities.
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Identifier Value

Molecular Formula C12H17N308

Molecular Weight 331.28 g/mol
2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-

IUPAC Name (hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-

5-yllmethylamino]acetic acid

Canonical SMILES

C1=C(NC(=0)NC1=0)CNCC(=0)0)C2C(C(C(O
2)C0O)0)0

INChl=1S/C12H17N308/c16-4-6-
8(19)9(20)11(23-6)15-3-5(1-13-2-

InChl 7(17)18)10(21)14-12(15)22/h3,6,8-
9,11,13,16,19-20H,1-2,4H2,(H,17,18)
(H,14,21,22)/t6-,8-,9-,11-/m1/s1

InChlKey RILPJPVBCPELIW-SCSAIBSYSA-N

PubChem CID 194306

CAS Registry Number 69181-26-6

Quantitative Data

Crystallographic Data

The three-dimensional structure of 5-carboxymethylaminomethyluridine has been

determined by X-ray crystallography. The molecule crystallizes as a zwitterion in a monoclinic

space group.
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Crystallographic Parameter Value
Crystal System Monoclinic
Space Group P21

, , _ a=5.414(2) A, b=16.626(2) A, c = 8.322(1) A,
Unit Cell Dimensions

B =96.86(1)°
Volume 745.2(3) A3
A 2
Calculated Density 1.56 g/cm3

Spectroscopic Data

Detailed quantitative NMR and mass spectrometry data for 5-
carboxymethylaminomethyluridine are not readily available in the public domain. However,
based on its structure and the analysis of similar modified nucleosides, the following
characteristics would be expected:

e 1H NMR: The spectrum would exhibit signals corresponding to the ribose sugar protons, the
H6 proton of the uracil ring, and the methylene protons of the carboxymethylaminomethyl
side chain. The chemical shifts would be influenced by the electronegativity of the
neighboring atoms and the overall electronic environment.

e 13C NMR: The spectrum would show distinct signals for each of the 12 carbon atoms in the
molecule. The carbonyl carbons of the uracil ring would appear at the downfield end of the
spectrum, while the carbons of the ribose and the side chain would resonate at higher field
strengths.

o Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be a suitable
technique for the analysis of this polar molecule. The protonated molecule [M+H]+ would be
expected at m/z 332.11. Tandem mass spectrometry (MS/MS) would reveal characteristic
fragmentation patterns, including the loss of the ribose sugar and fragmentation of the
carboxymethylaminomethyl side chain.
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Experimental Protocols
Chemical Synthesis

The chemical synthesis of 5-carboxymethylaminomethyluridine has been reported via a
four-step process starting from 2',3'-O-isopropylideneuridine.[2][3] While a detailed, step-by-
step protocol is not publicly available, the general synthetic strategy involves:

o Protection of the Ribose Hydroxyl Groups: The 2' and 3' hydroxyl groups of uridine are
protected, for example, as an isopropylidene acetal, to prevent their participation in
subsequent reactions.

« Introduction of a Reactive Group at C5: A Mannich reaction is performed on the protected
uridine to introduce a dimethylaminomethyl group at the C5 position of the uracil ring.

e Nucleophilic Substitution: The dimethylamino group is then displaced by a glycine derivative,
such as ethyl glycinate, to form the carboxymethylaminomethyl side chain.

o Deprotection: The protecting groups on the ribose and the carboxyl group of the side chain
are removed to yield the final product, 5-carboxymethylaminomethyluridine.

The purification of the final product is typically achieved by column chromatography.

NMR Spectroscopic Analysis

The following is a general protocol for the NMR analysis of modified nucleosides like cmnm5U:

o Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., D20 or DMSO-d6). Add a small amount of a reference standard,
such as trimethylsilylpropanoic acid (TSP) for D20 or tetramethylsilane (TMS) for DMSO-d6.

o Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g.,
400 MHz or higher). For 1H NMR, a standard single-pulse experiment is typically sufficient.
For 13C NMR, a proton-decoupled experiment is used to simplify the spectrum. Two-
dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC
(Heteronuclear Single Quantum Coherence), can be performed to aid in the assignment of
proton and carbon signals.
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Data Processing: Process the acquired data using appropriate software. This includes
Fourier transformation, phase correction, and baseline correction.

Data Analysis: Integrate the signals in the 1H NMR spectrum to determine the relative
number of protons. Analyze the chemical shifts, coupling constants, and correlations from 2D
spectra to assign all proton and carbon signals to the corresponding atoms in the molecule.

Mass Spectrometric Analysis

The following is a general protocol for the mass spectrometric analysis of cmnm5U:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 uM) in a solvent
compatible with electrospray ionization, such as a mixture of water and acetonitrile with a
small amount of formic acid to promote protonation.

Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-
flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Data Acquisition: Acquire full scan mass spectra in positive ion mode to determine the
accurate mass of the protonated molecule [M+H]+. Perform tandem mass spectrometry
(MS/MS) by selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID)
to generate fragment ions.

Data Analysis: Analyze the full scan spectrum to confirm the elemental composition of the
molecule based on the accurate mass measurement. Interpret the MS/MS spectrum to
identify characteristic fragment ions, which can provide structural information about the
molecule.

Biological Function and Biosynthesis

5-Carboxymethylaminomethyluridine is a critical modification in tRNA that ensures

translational fidelity. It is synthesized post-transcriptionally by a complex enzymatic pathway

involving the MnmE (GidA) and MnmG (TrmE) proteins.

The biosynthesis of cmnm5U is a multi-step process that utilizes glycine, tetrahydrofolate, FAD,

and GTP. The MnmG protein, an FAD-dependent enzyme, and MnmE, a GTPase, work in
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concert to catalyze the addition of the carboxymethylaminomethyl group to the C5 position of
uridine at the wobble position of the tRNA anticodon.

Below is a diagram illustrating the key steps in the enzymatic synthesis of 5-
carboxymethylaminomethyluridine.

5,10-Methylene-THF Activated Uridine
Intermediate

MnmE/MnmG
Complex

5-Carboxymethylaminomethyluridine
(cmnm5U) in tRNA

Click to download full resolution via product page

Caption: Biosynthesis of 5-carboxymethylaminomethyluridine.

Conclusion

5-Carboxymethylaminomethyluridine is a structurally complex and biologically significant
modified nucleoside. Its unique chemical structure, installed by a sophisticated enzymatic
machinery, plays a pivotal role in maintaining the fidelity of protein synthesis. A thorough
understanding of its chemistry and biology is essential for researchers in molecular biology,
biochemistry, and drug development, particularly for those investigating tRNA modification
pathways as potential therapeutic targets. Further research into the detailed spectroscopic
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characterization and synthetic methodologies will undoubtedly contribute to a deeper
understanding of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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